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Compound of Interest

Compound Name: GSK2879552

Cat. No.: B607812

Head-to-Head Comparison: GSK2879552 and
Tranylcypromine

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of enzyme inhibitors, both GSK2879552 and tranylcypromine have emerged
as significant molecules, albeit for distinct therapeutic applications. GSK2879552 is a potent
and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), investigated for its potential in
oncology. Tranylcypromine, a long-standing pharmaceutical, is a hon-selective Monoamine
Oxidase (MAO) inhibitor primarily used as an antidepressant. Interestingly, tranylcypromine
also exhibits inhibitory activity against LSD1, creating a point of comparison between these two
compounds. This guide provides a detailed, data-driven comparison of GSK2879552 and
tranylcypromine, focusing on their biochemical potency, selectivity, and clinical profiles.

Mechanism of Action and Signhaling Pathways

GSK2879552 is an orally available, irreversible inhibitor of LSD1, a key enzyme in epigenetic
regulation.[1] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9
(H3K9), leading to the suppression of target gene expression.[2] By inhibiting LSD1,
GSK2879552 enhances H3K4 methylation, which in turn increases the expression of tumor-
suppressor genes, potentially inhibiting the growth of cancer cells where LSD1 is
overexpressed.[1][3]
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Tranylcypromine acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B.
[4][5] These enzymes are crucial for the breakdown of monoamine neurotransmitters such as
serotonin, norepinephrine, and dopamine in the brain.[6][7] By inhibiting MAO, tranylcypromine
increases the levels of these neurotransmitters, which is believed to be the basis for its
antidepressant effects.[7][8] Notably, tranylcypromine also inhibits LSD1, although with less
potency than its effect on MAOs.[4][5]
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Figure 1: GSK2879552 Signaling Pathway.
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Figure 2: Tranylcypromine Signaling Pathway.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro potency of GSK2879552 and tranylcypromine
against their primary targets.
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Compound Target IC50 Reference
GSK2879552 LSD1 24 nM [9]

MAO-A >200 UM [10]

MAO-B >200 pM [10]

Tranylcypromine LSD1 <2uM [5]

MAO-A 2.3 M [8]

MAO-B 0.95 pM [8]

As the data indicates, GSK2879552 is a highly potent and selective inhibitor of LSD1, with
significantly weaker activity against MAO enzymes.[10] In contrast, tranylcypromine is a more
potent inhibitor of MAO-A and MAO-B than LSD1.[5][8]

Experimental Protocols

The determination of the inhibitory activity of these compounds typically involves in vitro
enzyme inhibition assays.

LSD1 Inhibition Assay

A common method to measure LSD1 activity and its inhibition is the horseradish peroxidase
(HRP)-coupled assay.
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Assay Preparation

Recombinant LSD1 Enzyme H3K4me2 Peptide Substrate GSK2879552 or Tranylcypromine Horseradish Peroxidase (HRP) Amplex Red Reagent

i d Detection
\i

onents at 37°C

Incubate comp

\ 4

LSD1 demethylates H3K4me2, producing H202

\ 4

HRP catalyzes reaction of H202 with Amplex Red

\ 4

Measure fluorescence (Ex/Em ~531/595 nm)

Data P‘«r'\alysis

Plot fluorescence vs. inhibitor concentration

Y

Calculate IC50 value

Click to download full resolution via product page

Figure 3: LSD1 Inhibition Assay Workflow.

Protocol:
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e Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 lysine 4
(H3K4me2) peptide substrate in the presence of varying concentrations of the inhibitor
(GSK2879552 or tranylcypromine).

o The demethylation reaction by LSD1 produces hydrogen peroxide (H2032).

» Horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red) are added to the
reaction.

o HRP utilizes the generated H20:2 to oxidize the probe, resulting in a fluorescent product.

e The fluorescence intensity is measured using a microplate reader, which is proportional to
the LSD1 activity.

e The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is
calculated from the dose-response curve.

MAO Inhibition Assay

The inhibitory activity against MAO-A and MAO-B can be determined using a similar
fluorometric assay.
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Figure 4: MAO Inhibition Assay Workflow.

Protocol:
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e Recombinant human MAO-A or MAO-B enzymes are incubated with a suitable substrate
(e.g., kynuramine) and varying concentrations of the inhibitor.

e The oxidative deamination of the substrate by MAO produces hydrogen peroxide (H202).

o Similar to the LSD1 assay, HRP and a fluorescent probe are used to detect the generated
H20:2.

e The fluorescence intensity, which is inversely proportional to the degree of MAO inhibition, is
measured.

e |C50 values are determined from the resulting dose-response curves.

Clinical and Preclinical Findings
GSK2879552

GSK2879552 has been evaluated in Phase | clinical trials for the treatment of relapsed or
refractory small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[11][12][13]
Preclinical studies demonstrated its ability to inhibit the proliferation of SCLC and AML cell lines
and to induce differentiation in AML cells.[14][15] In xenograft models, GSK2879552 showed
tumor growth inhibition.[16]

However, the clinical development of GSK2879552 was terminated due to an unfavorable risk-
benefit profile.[12][14] In the SCLC trial, while demonstrating favorable pharmacokinetic
properties, the drug showed poor disease control and a high rate of adverse events.[12][14]
Common treatment-related adverse events included thrombocytopenia, and serious adverse
events like encephalopathy were reported.[12] Similarly, in the AML and myelodysplastic
syndromes (MDS) trials, no significant clinical benefit was observed, and treatment was
associated with toxicity, including hemorrhage and thrombocytopenia.[11][17]

Tranylcypromine

Tranylcypromine is an FDA-approved medication for major depressive disorder, particularly for
patients who have not responded to other antidepressants.[18][19] Its efficacy in treating
depression has been established in numerous clinical trials.[10][20][21][22]
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The use of tranylcypromine is associated with a significant number of adverse effects and drug
interactions. Common side effects include dizziness, dry mouth, insomnia, and confusion.[4]
More serious risks include hypertensive crisis, which can be triggered by the ingestion of
tyramine-rich foods, and serotonin syndrome when combined with other serotonergic drugs.
[17][18][23] Due to these risks, patients on tranylcypromine require careful dietary and
medication management.[8][19]

Summary of Comparative Profiles

Feature GSK2879552 Tranylcypromine
Primary Target LSD1 MAO-A and MAO-B
Therapeutic Area Investigational (Oncology) Psychiatry (Antidepressant)
LSD1 Potency (IC50) 24 nM <2uM

MAO-A Potency (IC50) >200 UM 2.3 uM

MAO-B Potency (IC50) >200 pM 0.95 uM

Non-selective for MAO-A/B;

Selectivity Highly selective for LSD1 o
also inhibits LSD1
Clinical Status Development terminated Approved and marketed
Thrombocytopenia, Hypertensive crisis, serotonin

Key Adverse Events o ) ]
encephalopathy, hemorrhage syndrome, dizziness, insomnia

Conclusion

GSK2879552 and tranylcypromine, while both being irreversible enzyme inhibitors and sharing
an inhibitory effect on LSD1, have vastly different pharmacological profiles and clinical
applications. GSK2879552 was specifically designed as a potent and highly selective LSD1
inhibitor for the treatment of cancer. Despite promising preclinical data, its clinical development
was halted due to a lack of efficacy and significant toxicity.

Tranylcypromine, on the other hand, is a well-established, non-selective MAO inhibitor used for
the treatment of depression. Its inhibitory effect on LSD1 is a secondary characteristic and is
significantly less potent than its primary MAO-inhibiting activity. The clinical utility of
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tranylcypromine is limited by its significant side effect profile and the need for strict dietary and
medication restrictions.

For researchers in drug development, the comparison of these two molecules highlights the
importance of target selectivity in achieving a favorable therapeutic index. While
tranylcypromine's broad activity is beneficial for its antidepressant effect, it also contributes to
its significant side effects. The development of GSK2879552 exemplifies a targeted approach,
which, in this case, did not translate into a successful clinical outcome, underscoring the
complexities of translating in vitro potency to in vivo efficacy and safety. Future research on
LSD1 inhibitors will likely focus on improving the therapeutic window and identifying patient
populations most likely to benefit from this targeted epigenetic therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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